molecular formula C18H18ClNO4S2 B2643633 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396716-88-3

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2643633
CAS No.: 1396716-88-3
M. Wt: 411.92
InChI Key: UFQMHIIZDVMJQS-UHFFFAOYSA-N
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Description

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core, a well-established pharmacophore in medicinal chemistry. The molecular structure incorporates a 5-chloro-2-methoxy phenyl group, a furan-2-ylmethyl moiety, and a 2-(thiophen-2-yl)ethyl chain, creating a multifunctional scaffold for chemical biology and drug discovery research. The presence of the sulfonamide group is of particular interest, as this functional group is found in a variety of bioactive molecules and is actively being explored in the development of NLRP3 inflammasome inhibitors, which are relevant to the study of inflammatory and neurodegenerative diseases . Compounds containing sulfonamide, furan, and thiophene rings are frequently investigated for their potential antiviral, anti-inflammatory, and anticancer properties, making this compound a valuable candidate for screening campaigns and structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a tool compound for probing biological pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-23-17-7-6-14(19)12-18(17)26(21,22)20(13-15-4-2-10-24-15)9-8-16-5-3-11-25-16/h2-7,10-12H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQMHIIZDVMJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the chloro, furan, and thiophene groups through a series of substitution reactions. The methoxy group can be introduced via methylation reactions. Each step requires specific reagents and conditions, such as the use of chlorinating agents, furan and thiophene derivatives, and methylating agents under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of catalysts, solvents, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted benzenesulfonamides.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, studies on N-Heterocycles have demonstrated their efficacy against various viruses, suggesting that derivatives like 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide may also possess antiviral capabilities. Specifically, compounds with furan and thiophene rings have shown promising results against RNA viruses due to their ability to inhibit viral replication mechanisms .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar sulfonamide derivatives have been studied for their effects on cancer cell lines. For example, compounds containing furan and thiophene groups have demonstrated significant cytotoxicity against various human cancer cell lines, including breast and liver cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the role of the NLRP3 inflammasome in various diseases, including neurodegenerative disorders. Compounds that target this inflammasome are being developed for therapeutic purposes. The sulfonamide moiety in this compound is believed to interact with NLRP3 proteins, potentially modulating inflammatory responses .

Case Study 1: Antiviral Efficacy

A study published in MDPI evaluated a series of N-Heterocycles for their antiviral activity against tobacco mosaic virus (TMV). Compounds similar to this compound showed EC50 values significantly lower than standard antiviral agents, indicating strong potential for further development in antiviral therapies .

Case Study 2: Anticancer Screening

In an investigation into the anticancer properties of sulfonamide derivatives, several compounds were tested against human cancer cell lines. The results indicated that modifications similar to those found in this compound led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure N-Substituents Heterocycles Present Biological Activity (Reported) Reference
Target Compound Benzenesulfonamide Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl Furan, Thiophene Not yet reported (hypothetical) -
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Phenyl None Antimicrobial, Herbicidal
Glyburide (Glibenclamide) Benzenesulfonamide 4-((Cyclohexylurea)sulfonyl)phenethyl None Antidiabetic (ATP-sensitive K+ channels)
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Thiadiazole-acetamide Pyridin-3-yl, 4-methoxyphenyl Thiadiazole, Pyridine Anticancer (IC50: 1.8 µM on Caco-2)
5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide Pyrimidine-carboxamide 4-Chlorobenzyl, Furan-2-ylmethyl Furan, Pyrimidine Not reported (Bioactive library entry)
Key Observations:

Dual N-Substituents : The target compound’s dual heterocyclic substituents distinguish it from simpler benzenesulfonamides (e.g., ), which typically have single N-aryl or alkyl groups. This structural complexity may enhance binding selectivity or metabolic stability.

In contrast, glyburide’s cyclohexylurea group prioritizes hydrogen bonding for antidiabetic activity .

Thiophene vs. Thiadiazole : The thiophene moiety in the target compound differs from the thiadiazole ring in ’s anticancer agents. Thiophene’s lower electronegativity may reduce metabolic oxidation compared to thiadiazole, influencing half-life .

Physicochemical Properties

Property Target Compound N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Glyburide
Molecular Weight ~438.9 g/mol 327.8 g/mol 494.0 g/mol
Calculated logP (Lipophilicity) ~3.5 (moderate) ~2.8 ~4.1
Hydrogen Bond Donors 1 (sulfonamide NH) 1 3 (urea and sulfonamide)
Heterocycles Furan, Thiophene None None

The target compound’s higher logP compared to simpler sulfonamides suggests improved membrane permeability, critical for central nervous system (CNS) or intracellular targets. However, its lower logP than glyburide may reduce off-target effects on pancreatic β-cells .

Biological Activity

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClN2O3S
  • Molecular Weight : 366.84 g/mol
  • IUPAC Name : this compound

The compound contains a sulfonamide functional group, which is significant for its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, similar to other sulfonamide derivatives. For instance, it may act as a competitive inhibitor for carbonic anhydrases, which are involved in physiological processes like respiration and acid-base balance.
  • Antimicrobial Activity : Compounds in the sulfonamide class have historically been used as antibiotics. They work by inhibiting bacterial folate synthesis, which is essential for DNA and RNA synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting specific signaling pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionCompetitive inhibition
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on human carbonic anhydrase B, it was found that this compound exhibited significant inhibition with an IC50 value indicative of its potential as a therapeutic agent against conditions where carbonic anhydrase plays a role, such as glaucoma and epilepsy .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties revealed that this compound demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was primarily through the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .

Table 2: Comparison with Related Sulfonamides

Compound NameBiological ActivityUnique Features
5-chloro-N-(furan-2-ylmethyl)-thiophene-2-sulfonamideAntimicrobialThiophene ring
5-chloro-N-(furan-2-ylmethyl)-benzenesulfonamideModerate antibacterialLacks methoxy group

The presence of both the thiophene and furan rings in this compound enhances its versatility compared to simpler sulfonamides, which may lack the same level of biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves coupling benzenesulfonyl chloride derivatives with amine-containing heterocycles (furan and thiophene moieties). Key steps include:

  • Step 1 : Prepare the benzenesulfonyl chloride intermediate by chlorosulfonation of 5-chloro-2-methoxybenzene derivatives under controlled conditions (0–5°C, H₂SO₄/ClSO₃H) .
  • Step 2 : React the intermediate with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine in a two-step nucleophilic substitution. Use triethylamine as a base in anhydrous DMF or THF .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How to confirm the structural identity of this compound experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide NH absence due to N-alkylation) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., S–N bond: ~1.63 Å; C–O–C angle: ~120°) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and methoxy C–O stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity against Gram-positive bacteria?

  • Methodological Answer :

  • Assay Design : Use microbroth dilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis. Include positive controls (e.g., vancomycin) and solvent controls .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified furan/thiophene groups (e.g., replacing thiophene with pyridine) to isolate contributions of heterocyclic moieties .
  • Data Validation : Replicate assays in triplicate and analyze via ANOVA to address variability. Use HPLC to confirm compound stability during testing .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% that may interfere with activity .
  • Solubility Optimization : Test activity in different solvents (DMSO vs. saline) to address false negatives due to precipitation .
  • Comparative Studies : Cross-reference with structurally similar sulfonamides (e.g., 4-bromo-5-chloro analogs) to identify trends in substituent effects .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize bacterial dihydrofolate reductase (DHFR) on a sensor chip to measure binding kinetics (KD) .
  • Molecular Docking : Use AutoDock Vina to model sulfonamide binding to DHFR’s active site, focusing on hydrogen bonds with Arg<sup>57</sup> and hydrophobic interactions with Phe<sup>31</sup> .

Q. How to analyze its stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolyzed sulfonamide) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for sulfonamides) .

Notes

  • Methodological Rigor : Answers emphasize reproducibility (e.g., triplicate assays) and validation (e.g., HPLC purity checks).
  • Advanced Techniques : SPR and molecular docking provide mechanistic insights beyond basic MIC assays.

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